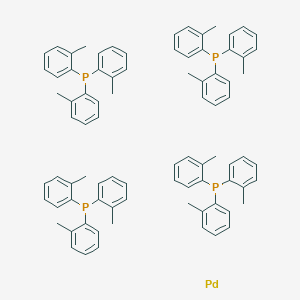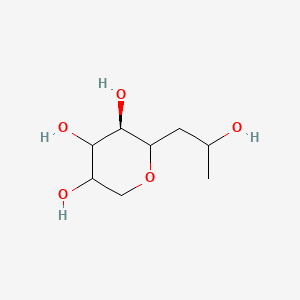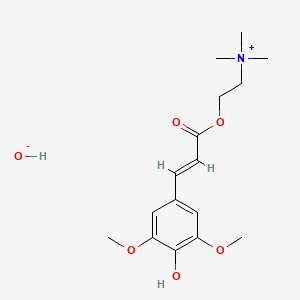
Bis(pentamethylcyclopentadienyl)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentamethylcyclopentadienyl)ruthenium, also known as decamethylruthenocene, is an organometallic compound with the formula Ru(C₅(CH₃)₅)₂. This compound is part of the metallocene family, where a metal atom is sandwiched between two cyclopentadienyl anions. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The process involves the following steps:
Preparation of Pentamethylcyclopentadiene: Pentamethylcyclopentadiene is first prepared by methylating cyclopentadiene.
Reaction with Ruthenium Trichloride: The prepared pentamethylcyclopentadiene is then reacted with ruthenium trichloride in the presence of a reducing agent such as zinc or sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentamethylcyclopentadienyl)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium(III) complexes.
Reduction: It can be reduced to form ruthenium(II) complexes.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligands can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like tetrahydrofuran (THF) and elevated temperatures.
Major Products
The major products formed from these reactions include various ruthenium complexes with different oxidation states and ligand environments. These products are valuable in catalysis and materials science .
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethylcyclopentadienyl ruthenium dichloride dimer: This compound has similar structural features but different reactivity and applications.
Bis(cyclopentadienyl)ruthenium: Another metallocene with distinct chemical properties and uses.
Uniqueness
Bis(pentamethylcyclopentadienyl)ruthenium is unique due to its high stability, ease of synthesis, and versatile reactivity. Its ability to undergo various chemical transformations and its potential in biomedical applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H30Ru |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
FKLMTDKUVVCXES-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)




![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)

